molecular formula C17H23NO2 B053111 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline CAS No. 119122-01-9

3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline

Cat. No. B053111
CAS RN: 119122-01-9
M. Wt: 273.37 g/mol
InChI Key: AYAYHFUDSSAHOG-PBHICJAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline, also known as Mecamylamine, is a synthetic compound that belongs to the class of tertiary amines. It is used as a research tool in various scientific fields, including neuroscience, pharmacology, and toxicology. Mecamylamine is a non-competitive antagonist of nicotinic acetylcholine receptors, which are widely distributed throughout the nervous system.

Mechanism of Action

3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline is a non-competitive antagonist of nicotinic acetylcholine receptors. It binds to the receptor site and prevents the binding of acetylcholine, the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a reduction in the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has been shown to have a wide range of biochemical and physiological effects. It can reduce the reward effects of nicotine, alcohol, and other drugs of abuse. 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline can also improve cognitive function and memory in animal models. Additionally, 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has been shown to have antidepressant and anxiolytic effects in some animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline in laboratory experiments is its specificity for nicotinic acetylcholine receptors. This allows researchers to selectively block the activity of these receptors without affecting other neurotransmitter systems. However, 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has a relatively short half-life and must be administered frequently to maintain its effects. Additionally, 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline can have off-target effects on other ion channels and receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline. One area of interest is the development of new treatments for addiction and smoking cessation. 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has shown promise in reducing the rewarding effects of nicotine and other drugs of abuse, and further research is needed to explore its potential as a therapeutic agent. Another area of interest is the role of nicotinic acetylcholine receptors in the pathophysiology of mood disorders such as depression and anxiety. 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has shown some promise in animal models, and further research is needed to explore its potential as a novel treatment for these disorders. Finally, there is a need for further research to elucidate the mechanisms underlying the effects of 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline on cognitive function and memory. This could lead to the development of new treatments for cognitive impairments associated with aging and neurodegenerative diseases.

Synthesis Methods

3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline can be synthesized by reacting 2-(methylamino)-1,2,3,4-tetrahydronaphthalene with ethyl chloroformate in the presence of a base. The resulting carbamate is then reduced with lithium aluminum hydride to yield 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline. The synthesis of 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline is relatively simple and can be performed using standard laboratory equipment.

Scientific Research Applications

3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline is widely used in scientific research as a tool to study the function of nicotinic acetylcholine receptors in the nervous system. It has been used to investigate the role of these receptors in addiction, cognition, and mood disorders. 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has also been used in animal models to study the effects of nicotine withdrawal and to develop new treatments for smoking cessation.

properties

CAS RN

119122-01-9

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl (4aS,10bS)-3-methyl-1,2,4,4a,5,6-hexahydrobenzo[f]isoquinoline-10b-carboxylate

InChI

InChI=1S/C17H23NO2/c1-3-20-16(19)17-10-11-18(2)12-14(17)9-8-13-6-4-5-7-15(13)17/h4-7,14H,3,8-12H2,1-2H3/t14-,17+/m1/s1

InChI Key

AYAYHFUDSSAHOG-PBHICJAKSA-N

Isomeric SMILES

CCOC(=O)[C@@]12CCN(C[C@H]1CCC3=CC=CC=C23)C

SMILES

CCOC(=O)C12CCN(CC1CCC3=CC=CC=C23)C

Canonical SMILES

CCOC(=O)C12CCN(CC1CCC3=CC=CC=C23)C

synonyms

3-methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline
MCOI

Origin of Product

United States

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